2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the sulfanyl group, and subsequent coupling with the naphthalen-1-yl acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux or microwave-assisted synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and sulfanyl groups. These interactions can modulate biological pathways, leading to the observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H30N4O2S |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C31H30N4O2S/c1-31(2,3)23-14-12-22(13-15-23)29-33-34-30(35(29)24-16-18-25(37-4)19-17-24)38-20-28(36)32-27-11-7-9-21-8-5-6-10-26(21)27/h5-19H,20H2,1-4H3,(H,32,36) |
InChI Key |
NNRMNLTVZCKRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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